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molecular formula C10H9NO4S B1583758 8-Amino-4-hydroxynaphthalene-2-sulfonic acid CAS No. 489-78-1

8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Cat. No. B1583758
M. Wt: 239.25 g/mol
InChI Key: GGZZISOUXJHYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04105400

Procedure details

On account of their easy accessibility and the neutral black shade obtainable therewith, particular interest attaches to the dyes that are derived from 1-hydroxy-2 amino-4-nitrobenzene or 1-hydroxy-2-amino-5-nitrobenzene as diazo components, and from 1-hydroxy-7-aminonaphthalene-3-sulphonic acid or 1-hydroxy-6-aminonaphthalene-3-sulphonic acid as coupling component.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1N.OC1C=C([N+]([O-])=O)C=CC=1N.[OH:23][C:24]1C2C(=CC=C(N)C=2)[CH:27]=[C:26]([S:35]([OH:38])(=[O:37])=[O:36])[CH:25]=1.OC1C2C(=CC(N)=CC=2)C=C(S(O)(=O)=O)C=1>>[OH:23][C:24]1[C:3]2[C:4](=[C:5]([NH2:8])[CH:6]=[CH:7][CH:2]=2)[CH:27]=[C:26]([S:35]([OH:38])(=[O:37])=[O:36])[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=CC2=CC=C(C=C12)N)S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=CC2=CC(=CC=C12)N)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC(=CC2=C(C=CC=C12)N)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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